ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate

Description

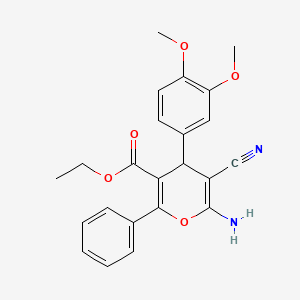

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate (CAS 489414-53-1) is a polyfunctionalized 4H-pyran derivative with a molecular formula of C23H22N2O5 and a molecular weight of 406.43 g/mol . Its structure features:

- A 3,4-dimethoxyphenyl group at position 4 (electron-donating substituents).

- A phenyl group at position 2.

- Cyano and amino groups at positions 5 and 6, respectively.

- An ethyl ester moiety at position 3.

This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and active methylene compounds, often catalyzed by environmentally friendly systems like KF-Al2O3 or ionic liquids . Its applications include serving as an intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-4-29-23(26)20-19(15-10-11-17(27-2)18(12-15)28-3)16(13-24)22(25)30-21(20)14-8-6-5-7-9-14/h5-12,19H,4,25H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODJPMNOAGOQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with phenylhydrazine to form the pyran ring. The final product is obtained after further purification steps such as recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The amino and cyano groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting structural differences and their implications:

Catalysts :

Crystallographic and Stability Data

- Planar Pyran Ring : X-ray studies of analogs (e.g., bis(4-methylphenyl) derivative) confirm a nearly planar pyran core (r.m.s. deviation ≤ 0.059 Å), stabilized by N-H⋯O and N-H⋯N hydrogen bonds .

- Crystal Packing : Methoxy groups in the target compound likely contribute to denser crystal packing compared to halogenated analogs, impacting melting points and stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate, and how do reaction conditions impact product yield?

- Methodological Answer : This compound is typically synthesized via multi-component reactions (MCRs) involving aromatic aldehydes, malononitrile, and ethyl acetoacetate. For example, ionic liquids like [2-aminobenzoato][PF6] can act as dual solvent-catalysts, improving reaction efficiency and yield under mild conditions (60–80°C, aqueous medium) . Optimization of stoichiometry (e.g., 1:1:1 molar ratio) and reaction time (4–6 hours) minimizes side products like dimerized intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural features of this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., cyano stretch at ~2200 cm⁻¹, ester carbonyl at ~1700 cm⁻¹).

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm); ¹³C NMR resolves cyano (δ ~115 ppm) and ester carbonyl (δ ~165 ppm) carbons.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ at m/z 381.12) to verify molecular formula .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : SC-XRD analysis reveals the pyran ring's chair conformation and substituent orientations. For example, the 3,4-dimethoxyphenyl group exhibits a dihedral angle of ~85° with the pyran ring, influencing crystal packing via C–H···N and N–H···O hydrogen bonds. Software suites like SHELXL refine anisotropic displacement parameters, while WinGX/ORTEP visualize thermal ellipsoids and hydrogen-bonding networks . Disorder in substituents (e.g., methoxy groups) can be modeled using PART instructions in SHELXL, improving R-factor convergence to <0.05 .

Q. What challenges arise in computational modeling (e.g., DFT) of this compound, and how can experimental data validate theoretical results?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gap ~4.1 eV) and electrostatic potential maps. Discrepancies between calculated and experimental dipole moments (e.g., 5.2 D vs. 4.8 D) may arise from solvent effects or crystal packing forces. Hybrid QM/MM approaches incorporating crystallographic data improve accuracy .

Q. How do substitution patterns (e.g., 3,4-dimethoxyphenyl vs. chlorophenyl) alter physicochemical properties and bioactivity?

- Methodological Answer : Comparative studies with analogs (e.g., 4-chlorophenyl derivatives) show that electron-donating methoxy groups enhance solubility in polar solvents (logP ~2.1 vs. ~2.5 for chlorophenyl). Methoxy substituents also increase π-π stacking interactions in enzyme binding assays, correlating with improved IC50 values in kinase inhibition studies .

Q. What strategies address contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : If NMR suggests equatorial methoxy positioning but XRD indicates axial, consider dynamic disorder in the crystal lattice. Variable-temperature NMR (VT-NMR) can detect conformational exchange, while Hirshfeld surface analysis quantifies intermolecular interactions influencing solid-state geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.